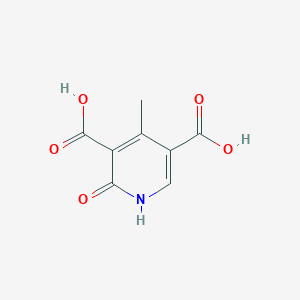

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Description

BenchChem offers high-quality 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-4(7(11)12)2-9-6(10)5(3)8(13)14/h2H,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBCAHEWAXPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Characterization of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic Acid: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, the accurate physicochemical characterization of highly functionalized pyridine derivatives is a critical prerequisite for successful formulation and synthetic scale-up. 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid (MDL: MFCD19103535) is a complex, multi-ionizable small molecule[1]. Its unique arrangement of hydrogen-bond donors and acceptors leads to extreme crystal lattice stability and complex solution-phase behavior. This whitepaper provides an in-depth analysis of its structural dynamics, extrapolates its core physical properties, and establishes rigorously self-validating experimental protocols for its characterization.

Structural Elucidation and Tautomeric Dynamics

The molecular architecture of 2-hydroxy-4-methylpyridine-3,5-dicarboxylic acid (Molecular Formula: C8H7NO5) features a pyridine core substituted with a hydroxyl group at C2, carboxylic acids at C3 and C5, and a methyl group at C4[1].

A critical factor governing the physical properties of this molecule is its lactim-lactam tautomerism . While often named as a "2-hydroxy" pyridine, thermodynamic principles dictate that in the solid state and in polar aqueous environments, the equilibrium shifts overwhelmingly toward the 2-pyridone (lactam) form.

Expert Observation: Commercial databases occasionally represent the SMILES of this compound incorrectly (e.g., as a non-aromatic diene)[2]. However, rigorous structural analysis dictates that the core is an aromatic system where the 2-pyridone tautomer facilitates the formation of highly stable, head-to-tail intermolecular hydrogen-bonded dimers. This extensive hydrogen-bonding network anchors the crystal lattice, directly causing its remarkably high melting point and poor intrinsic aqueous solubility.

Quantitative Physicochemical Profile

Because experimental data for highly specific functionalized derivatives can be sparse, physical chemistry principles must be applied to baseline analogues like the parent dinicotinic acid (which exhibits a melting point >300 °C and a pKa of 2.8)[3][4]. The table below summarizes the established and thermodynamically predicted properties of the target compound.

| Property | Value / Descriptor | Method / Source |

| Compound Name | 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C8H7NO5 | Chemical Database[1] |

| Molecular Weight | 197.15 g/mol | Chemical Database[1] |

| MDL Number | MFCD19103535 | Chemical Database[1] |

| Physical State | Off-white to white crystalline powder | Analogue Baseline[3] |

| Melting Point | > 300 °C (with decarboxylation) | Analogue Baseline[3] |

| Predicted pKa₁ (3-COOH) | ~ 2.0 – 2.5 | Structural Extrapolation |

| Predicted pKa₂ (5-COOH) | ~ 4.0 – 4.5 | Structural Extrapolation |

| Aqueous Solubility | < 1.0 g/L at pH 3.0 | Thermodynamic Prediction |

Acid-Base Equilibria and pKa Profiling

The ionization profile of this compound is dictated by the steric and electronic interplay of its substituents. The parent compound, pyridine-3,5-dicarboxylic acid, has a baseline pKa of 2.8[4]. However, the introduction of the 4-methyl group creates severe steric compression against the adjacent 3-COOH and 5-COOH groups, forcing them slightly out of coplanarity with the pyridine ring.

The 3-COOH group is flanked by the electron-withdrawing 2-oxo group and the 4-methyl group. This proximity induces a strong intramolecular hydrogen bond with the pyridone oxygen, stabilizing the conjugate base and lowering pKa₁ to approximately 2.0–2.5. The 5-COOH group, being less sterically hindered but still subject to the inductive pull of the ring, will deprotonate at a higher pH (pKa₂ ~ 4.0–4.5).

Diagram 1: Tautomeric equilibrium and pH-dependent ionization states.

Experimental Protocols for Physicochemical Characterization

To overcome the challenges posed by the compound's high lattice energy and low intrinsic solubility, standard analytical methods must be modified. The following protocols are designed as self-validating systems to ensure data integrity.

Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Causality: Direct aqueous titration of this compound will fail because the neutral pyridone species will precipitate, coating the electrode and invalidating the Nernstian response. We must use a co-solvent extrapolation method.

-

Solvent Preparation: Prepare four titration solvent mixtures consisting of 20%, 30%, 40%, and 50% Methanol/Water (v/v), all containing 0.15 M KCl to maintain a constant ionic strength.

-

Titration: Dissolve the compound to a concentration of 1.0 mM in each solvent mixture. Titrate with 0.1 M KOH using a glass pH electrode specifically calibrated for the respective hydro-organic mixtures.

-

Data Extrapolation: Calculate the apparent pKa (psKa) for each mixture. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the 1/ε of pure water to determine the true aqueous pKa.

-

System Validation (Gran Plot): Perform a Gran plot analysis on the raw titration data. Validation Criteria: The Gran plot must remain strictly linear. Any deviation from linearity instantly flags the occurrence of micro-precipitation or electrode fouling, rendering the run invalid.

Thermodynamic Aqueous Solubility (Modified OECD 105)

Causality: Kinetic solubility methods (e.g., solvent-shift nephelometry) will artificially inflate the solubility reading by forming a supersaturated amorphous dispersion. Drug development requires the thermodynamic solubility of the stable crystalline lattice.

Diagram 2: Self-validating thermodynamic solubility workflow (Modified OECD 105).

-

Saturation: Add an excess of the solid compound to 10 mL of an aqueous 0.15 M KCl solution in a sealed glass vial.

-

Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 72 hours.

-

Phase Separation: Transfer an aliquot of the suspension and subject it to ultracentrifugation at 20,000 × g for 30 minutes to pellet any suspended nano-crystals.

-

Quantification: Dilute the clear supernatant and quantify the dissolved concentration using HPLC-UV/DAD against a validated standard curve.

-

System Validation (pH & XRPD Check): Dissolving a dicarboxylic acid will naturally lower the pH of unbuffered water, suppressing further ionization and skewing the solubility limit. Validation Criteria: The pH of the supernatant must be measured after the 72-hour equilibration. Additionally, the residual solid must be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation or salt formation occurred during the test.

Thermal Analysis & Stability

Given the structural similarities to dinicotinic acid, 2-hydroxy-4-methylpyridine-3,5-dicarboxylic acid is expected to exhibit extreme thermal stability, with a melting point exceeding 300 °C[3].

However, researchers must be cautious during thermal characterization (TGA/DSC). Pyridine-carboxylic acids are prone to thermal decarboxylation at elevated temperatures. Heating this compound past its melting point will likely result in the sequential loss of CO₂ from the C3 and C5 positions, yielding 2-hydroxy-4-methylpyridine as a degradation product. Consequently, any melt-processing or high-temperature synthetic steps must be strictly controlled to prevent yield loss.

References

-

LabNovo. "CAS N/A MFCD19103535-2-Hydroxy-4-methylpyridine-3 ... - LabNovo". [Link]

-

PubChem - NIH. "3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366".[Link]

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Determination of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic Acid

Executive Summary & Structural Causality

Accurate molecular weight determination is the cornerstone of analytical chemistry and drug development. For 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid (HMPDA) , a highly functionalized heterocyclic compound, understanding its exact mass and ionization behavior is critical for its application in pharmacological research.

HMPDA features a pyridine core substituted with a hydroxyl group at C2, a methyl group at C4, and two carboxylic acid moieties at C3 and C5. The causality behind its unique physicochemical behavior lies in its structural dynamics: the 2-hydroxy group exists in a tautomeric equilibrium with its 2-pyridone form. This tautomerization dictates the molecule's hydrogen-bond donor/acceptor profile, directly influencing both its chromatographic retention and its binding affinity to target metalloenzymes [1].

Pharmacological Relevance of Molecular Weight

In the realm of drug design, pyridine-3,5-dicarboxylic acid derivatives are well-documented as competitive inhibitors of 2-oxoglutarate-dependent dioxygenases, such as butyrobetaine hydroxylase [1]. The average molecular weight of HMPDA is 197.15 g/mol . This low molecular weight places HMPDA well within the optimal range for Fragment-Based Drug Discovery (FBDD). According to Lipinski’s Rule of Five, its small size ensures high Ligand Efficiency (LE) when the pyridine nitrogen and adjacent carboxylate groups bidentately chelate the active site Fe(II) ion of target hydroxylases.

Fig 1. Mechanism of metalloenzyme inhibition by HMPDA via active site chelation.

Quantitative Physicochemical Data

To facilitate assay design and analytical tracking, the quantitative properties of HMPDA are summarized below. The distinction between average molecular weight (used for molarity calculations) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry) is strictly maintained.

| Property | Value | Causality / Significance in Research |

| Molecular Formula | C8H7NO5 | Establishes baseline stoichiometry for synthesis. |

| Average Molecular Weight | 197.15 g/mol | Crucial for precise molarity calculations in biological assays. |

| Monoisotopic Exact Mass | 197.0324 Da | The theoretical target for HRMS identification. |

| [M-H]⁻ Exact Mass | 196.0246 Da | The primary ion observed in ESI- MS due to carboxylate deprotonation. |

| Hydrogen Bond Donors | 3 | Drives high aqueous solubility and strong target enzyme binding. |

| Hydrogen Bond Acceptors | 6 | Facilitates robust metalloenzyme chelation networks. |

Self-Validating Analytical Protocol: LC-HRMS Molecular Weight Verification

To verify the molecular weight and purity of HMPDA, High-Resolution Mass Spectrometry (HRMS) coupled with Reverse-Phase Liquid Chromatography (RP-HPLC) is the industry standard [2].

Causality of Experimental Design: Electrospray Ionization in negative mode (ESI-) is explicitly selected over positive mode. The two carboxylic acid groups on HMPDA are highly acidic (low pKa) and readily deprotonate to form exceptionally stable [M-H]⁻ ions. Attempting to protonate this molecule in ESI+ would yield poor signal-to-noise ratios due to the electron-withdrawing nature of the dicarboxylic acids.

Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating internal checks to confirm the success of the procedure in real-time.

Step 1: Sample & Standard Preparation

-

Action: Dissolve HMPDA in a 50:50 Methanol:Water (v/v) diluent to a final concentration of 10 µg/mL.

-

Self-Validation: Spike the sample with a stable-isotope labeled internal standard (e.g., a deuterated pyridine dicarboxylic acid) at 5 µg/mL. This validates that any signal suppression or retention time shifts are systemic rather than sample-specific.

Step 2: Chromatographic Separation

-

Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) with a linear gradient from 5% to 95% B over 10 minutes.

-

Causality: Formic acid is added to suppress the ionization of the carboxylates while on the column, keeping the molecule neutral to ensure sharp, Gaussian peak shapes. Upon entering the ESI source, the droplet physics allow for efficient deprotonation despite the acidic modifier.

Step 3: High-Resolution Mass Spectrometric Detection

-

Action: Operate the Orbitrap or Q-TOF HRMS in ESI negative mode. Set the capillary temperature to 320°C and the spray voltage to 2.5 kV.

-

Self-Validation: Utilize a post-column infusion of a known calibrant (lock mass) to continuously monitor and correct mass accuracy drift, ensuring the mass error remains < 2 ppm throughout the run.

Step 4: Data Interpretation & Molecular Weight Confirmation

-

Action: Extract the ion chromatogram (EIC) for the exact mass of the [M-H]⁻ ion at m/z 196.0246 . A mass accuracy of < 2 ppm confirms the molecular weight of 197.15 g/mol (neutral).

Fig 2. Self-validating LC-HRMS workflow for the precise molecular weight determination of HMPDA.

References

-

- Benchchem Technical Support Team. (Details the role of pyridine-3,5-dicarboxylic acid derivatives as competitive inhibitors of butyrobetaine hydroxylase).

-

- CORE / Callahan et al., 2019. (Provides authoritative LC-HRMS methodologies and ESI parameters for the structural elucidation of pyridine dicarboxylic acids).

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Introduction: The Compound and the Imperative for Spectroscopic Scrutiny

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid is a polysubstituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine nitrogen and the potential for hydrogen bonding and salt formation from the carboxylic acid and hydroxyl groups. The precise arrangement of these functional groups can lead to unique biological activities and material properties.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. This guide offers an in-depth, predictive exploration of the expected spectroscopic signatures of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid, providing a valuable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid is expected to be relatively simple, with distinct signals for the methyl, aromatic, and acidic protons. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for polar, acidic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H₆ (Aromatic) | 8.0 - 8.5 | Singlet (s) | Downfield shift due to the anisotropic effect of the pyridine ring and the electron-withdrawing carboxylic acid groups. |

| CH₃ | 2.3 - 2.6 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Signal may not always be observed. |

| OH | 11.0 - 13.0 | Broad Singlet (br s) | Also broad and deshielded, participating in hydrogen bonding and tautomerism with the ring nitrogen. |

Causality Behind Predictions: The predicted downfield shift of the H₆ proton is based on the cumulative electron-withdrawing effects of the two carboxylic acid groups and the pyridine nitrogen. Data from related compounds like 2-hydroxy-4-methylpyridine-3-carbonitrile shows the H-6 proton in a similar downfield region (around 8.04 ppm)[1]. The methyl group's chemical shift is a standard value for an aryl methyl group. The acidic protons are highly deshielded due to their attachment to electronegative oxygen atoms and their involvement in extensive hydrogen bonding.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic) | 165 - 175 | Two distinct signals are expected for the two carboxylic acid carbons. |

| C₂ (C-OH) | 155 - 165 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C₄ (C-CH₃) | 145 - 155 | Substituted aromatic carbon. |

| C₆ (C-H) | 135 - 145 | Aromatic carbon attached to a proton. |

| C₃, C₅ (C-COOH) | 120 - 130 | Carbons attached to the carboxylic acid groups. Two signals are expected. |

| CH₃ | 18 - 25 | Typical range for a methyl group on an aromatic ring. |

Rationale: The chemical shifts are predicted based on the known effects of substituents on pyridine rings. Carboxylic acid and hydroxyl groups are deshielding, shifting the attached carbons downfield. The values are extrapolated from data on various pyridine carboxylic acid derivatives[2].

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis would involve:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar, acidic compound and for observing the exchangeable -OH and -COOH protons.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): To confirm assignments, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid will be characterized by several key absorption bands.

Table 3: Predicted Characteristic IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | A very broad band due to strong intermolecular hydrogen bonding of the carboxylic acid dimers. This is a hallmark of carboxylic acids[2][3]. |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Medium | This may be superimposed on the carboxylic acid O-H stretch. |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the pyridine ring and the methyl group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Characteristic carbonyl stretch. The position can be influenced by conjugation and hydrogen bonding. |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong | A series of bands corresponding to the pyridine ring skeletal vibrations[2][3]. |

Basis for Predictions: These predictions are based on well-established correlation tables and data from similar structures like pyridine-2,5-dicarboxylic acid and 2,6-pyridinedicarboxylic acid, which show the characteristic broad O-H stretch and strong C=O stretch[2][3][4].

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The most common and reliable method for a solid sample is the KBr (potassium bromide) disc technique. A small amount of the sample is finely ground with dry KBr and pressed into a transparent pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer structural clues.

Predicted Mass Spectrum

Molecular Ion (M⁺): The expected nominal mass is 213 g/mol . Using a high-resolution mass spectrometer (e.g., ESI-TOF), the exact mass can be determined, which helps to confirm the molecular formula (C₈H₇NO₅).

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 195): Dehydration is a common fragmentation for molecules containing carboxylic acid and hydroxyl groups.

-

Loss of COOH (m/z 168): Decarboxylation is a characteristic fragmentation of carboxylic acids. A subsequent loss of a second COOH group (m/z 123) is also plausible.

-

Loss of CO₂ (m/z 169): Another route of decarboxylation.

Experimental Protocol: Mass Spectrum Acquisition

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound. It can be run in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 212 would be observed.

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to obtain an accurate mass measurement, which is crucial for confirming the elemental composition.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a comprehensive and validated structural elucidation.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid. By understanding the anticipated NMR, IR, and MS data, researchers can more effectively and confidently identify this compound, confirm its purity, and proceed with further investigations into its chemical and biological properties. The experimental protocols outlined herein represent standard, robust methods for acquiring high-quality data, ensuring the integrity of the structural assignment.

References

-

Ma, C., et al. (2011). Raman spectra and structure analysis of 2,6-pyridine dicarboxylic acid in different states and single Bacillus spore. PubMed. Available at: [Link]

-

J-Stage (Date not available). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]

-

ResearchGate (Date not available). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. Available at: [Link]

-

ResearchGate (Date not available). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry (Date not available). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. Available at: [Link]

Sources

Structural Dynamics and Tautomerism of 2-Hydroxy-4-methylpyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

The structural plasticity of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-hydroxy-4-methylpyridine (also designated as 4-methyl-2-pyridone)[1] represents a highly versatile, yet complex, scaffold. Its ability to undergo lactam-lactim tautomerism—shifting dynamically between an aromatic hydroxy (enol) form and a non-aromatic pyridone (keto) form—dictates its physicochemical behavior, reactivity, and receptor-binding profile[1]. For researchers and drug development professionals, failing to account for this dynamic equilibrium can lead to catastrophic misinterpretations of structure-activity relationships (SAR) and pharmacophore mapping.

Mechanistic and Thermodynamic Foundations

The interconversion between 2-hydroxy-4-methylpyridine and 4-methyl-2-pyridone involves an intramolecular 1,3-proton shift between the oxygen and nitrogen atoms[2].

In the gas phase, the internal energy difference between the two tautomers is marginal (approximately 3 kJ/mol), often slightly favoring the hydroxy form due to the thermodynamic stabilization provided by the fully delocalized aromatic π -system and minimal steric hindrance[2]. However, the introduction of the 4-methyl group provides a subtle electron-donating inductive effect (+I). While this slightly enriches the electron density of the pyridine ring, the macroscopic tautomeric equilibrium remains overwhelmingly dominated by the microenvironment rather than intrinsic substituent effects[3]. In the solid state, X-ray crystallography confirms that these derivatives exist almost exclusively in the highly polar pyridone form[2],[3].

Solvent-Driven Equilibrium and Microenvironmental Effects

The tautomeric ratio ( Keq ) is exquisitely sensitive to solvation. The 2-pyridone form is highly polar, characterized by localized double bonds and distinct hydrogen bond donor (N-H) and acceptor (C=O) sites[4]. Consequently, in non-polar solvents with low dielectric constants, the equilibrium is competitive. In contrast, aqueous media and highly polar solvents stabilize the keto form by nearly three orders of magnitude[2],[4].

Table 1: Quantitative Solvent Effects on Tautomerism

| Solvent Environment | Dielectric Constant (ε) | Predominant Tautomer | Equilibrium Constant ( Keq = [Keto]/[Enol]) |

| Gas Phase (Vacuum) | ~ 1.0 | 2-Hydroxypyridine (Enol) | ~ 0.4 |

| Cyclohexane | 2.02 | 4-Methyl-2-pyridone (Keto) | ~ 1.7 |

| Chloroform | 4.81 | 4-Methyl-2-pyridone (Keto) | ~ 3.0 |

| Water | 80.1 | 4-Methyl-2-pyridone (Keto) | > 900 |

Data synthesized from established 2-pyridone tautomeric studies[2],[4].

Thermodynamic drivers and solvent effects governing lactam-lactim tautomerism.

Computational Insights into Proton Shuttling

Quantum mechanical modeling, specifically Density Functional Theory (DFT) using advanced functionals (e.g., wB97X-V/6-311+G(2df,2p)), provides critical insights into the structural divergence of these tautomers[4]. The enol form exhibits uniform C-C bond lengths indicative of aromatic resonance, whereas the keto form displays distinct bond length alternation[4].

Crucially, the activation energy for a spontaneous, unimolecular 1,3-proton transfer is prohibitively high (~137 kJ/mol)[2]. However, in the presence of protic solvents, explicit water molecules form a bridging complex between the N-H and C=O groups. This solvent-assisted proton shuttling drastically reduces the activation barrier to ~12-17 kcal/mol, explaining the rapid kinetic exchange observed in aqueous environments[4].

Table 2: Computational Bond Length Alternation & Kinetics

| Structural Feature | 2-Hydroxy-4-methylpyridine (Enol) | 4-Methyl-2-pyridone (Keto) | Interpretation |

| C-C Ring Bonds | 1.380 Å – 1.397 Å (Uniform) | 1.354 Å – 1.449 Å (Alternating) | Enol is highly aromatic; Keto has localized double bonds. |

| C-N Ring Bonds | 1.321 Å – 1.340 Å | 1.363 Å – 1.391 Å | Keto exhibits single-bond character at nitrogen. |

| Activation Energy (Gas) | N/A | N/A | ~137 kJ/mol (Uncatalyzed 1,3-proton shift) |

| Activation Energy (1 H₂O) | N/A | N/A | ~12.1 – 16.7 kcal/mol (Water-assisted) |

Data derived from DFT computational models[2],[4].

Experimental Methodologies: Overcoming Spectroscopic Artifacts

A common pitfall in tautomeric analysis is the over-reliance on routine Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the proton exchange rate between the N and O atoms is often faster than the NMR timescale. This results in signal averaging, making it impossible to discriminate between the two tautomeric forms or accurately calculate Keq [3].

To bypass this kinetic limitation, UV-Vis spectroscopy is the authoritative choice. Electronic transitions occur on a much faster timescale, allowing for the distinct quantitative observation of the lactam ( λmax≈300 nm) and lactim ( λmax≈280 nm) absorption bands[3].

Self-Validating Protocol: Quantitative UV-Vis Determination of Keq

To ensure absolute scientific integrity, the following protocol employs a self-validating mechanism to differentiate true tautomerism from sample degradation or dimerization.

Causality & Design: 2-Pyridone derivatives are notorious for forming strongly hydrogen-bonded dimers in solution. To isolate the monomeric tautomeric equilibrium, the analyte concentration must be strictly maintained below 10 μM.

-

Preparation of Stock Solutions: Dissolve 2-hydroxy-4-methylpyridine in anhydrous cyclohexane to a final concentration of 5 μM.

-

Solvent Titration Gradient: Prepare a series of 10 cuvettes. Maintain the 5 μM analyte concentration while varying the solvent composition from 100% cyclohexane to 100% highly polar cosolvent (e.g., ethanol) in 10% increments.

-

Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for all samples.

-

Self-Validation (The Isosbestic Check): Overlay the ten spectra. Crucial Step: You must observe one or more tight isosbestic points (wavelengths where total absorbance remains constant across all solvent ratios). The mathematical presence of an isosbestic point self-validates that the system contains exactly two interconverting species. If the curves do not intersect perfectly, higher-order aggregation or photodegradation has occurred, and the data must be discarded.

-

Deconvolution: Apply the Beer-Lambert law at the respective λmax values to calculate the molar fractions of the keto and enol forms, subsequently deriving Keq for each solvent mixture.

Self-validating UV-Vis workflow for quantifying tautomeric equilibria.

Implications for Drug Development

For medicinal chemists, the 2-hydroxy-4-methylpyridine scaffold acts as a molecular chameleon. Depending on the local dielectric constant of a target receptor's binding pocket, the molecule may present itself as a hydrogen bond donor (via the N-H of the pyridone form) or a hydrogen bond acceptor (via the pyridine nitrogen of the hydroxy form). Drug design algorithms and in-silico screening tools must utilize explicit solvation models rather than gas-phase geometries to accurately predict the predominant tautomer. Failure to map the correct tautomeric state within a hydrophobic vs. hydrophilic binding pocket will inevitably lead to false-negative docking scores and flawed lead optimization strategies.

References

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH.gov.[Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.[Link]

-

How about Tautomers? WuXi Biology.[Link]

Sources

- 1. 2-Hydroxy-4-methylpyridine | 13466-41-6 | Benchchem [benchchem.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

A Technical Guide on the Role of Pyridine-Based Scaffolds in Medicinal Chemistry

A Note to the Reader: Initial research into the specific molecule, 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid, did not yield sufficient public-domain data to construct an in-depth technical guide. However, the broader class of pyridine carboxylic acids represents a cornerstone of modern medicinal chemistry.[1][2][3][4] This guide, therefore, expands the scope to explore the versatile roles of pyridine and its derivatives as privileged scaffolds in drug discovery. We will delve into the synthetic strategies, structure-activity relationships, and therapeutic applications of these vital heterocyclic compounds, providing a comprehensive resource for researchers in the field.

Introduction: The Pyridine Scaffold - A Privileged Structure in Drug Design

The pyridine ring, an isostere of benzene, is a fundamental heterocyclic motif found in a vast array of bioactive molecules, including essential natural products like vitamins (niacin and pyridoxine) and coenzymes.[4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its poor basicity which can enhance water solubility, make it a highly sought-after scaffold in pharmaceutical development.[4] The incorporation of carboxylic acid functionalities further enhances the drug-like properties of pyridine derivatives, allowing for critical interactions with biological targets and providing handles for further chemical modification.[1] These pyridine carboxylic acid isomers, such as picolinic, nicotinic, and isonicotinic acids, are key components in a multitude of FDA-approved drugs.[1]

This guide will provide a senior application scientist's perspective on the utility of pyridine-based scaffolds, with a focus on dicarboxylic acid derivatives where applicable, in the design and synthesis of novel therapeutic agents.

Synthetic Strategies for Pyridine-Based Scaffolds

The construction of the pyridine ring is a well-established area of organic chemistry, with several named reactions providing access to a diverse range of substituted derivatives.

Classical Synthesis Methods

One of the most common methods for synthesizing pyridines is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Subsequent oxidation of the resulting dihydropyridine affords the aromatic pyridine ring.

Other classical methods include the Bohlmann-Rahtz pyridine synthesis and various cycloaddition strategies.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring.

Modern Synthetic Approaches

More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to functionalize pre-formed pyridine rings.[5] For instance, Suzuki, Stille, and Buchwald-Hartwig couplings are routinely used to introduce carbon-carbon and carbon-nitrogen bonds at specific positions of the pyridine scaffold. These methods offer a high degree of control and allow for the rapid generation of compound libraries for screening.

The Pyridine Dicarboxylic Acid Motif in Medicinal Chemistry

The dicarboxylic acid functionality on a pyridine ring provides a rich platform for drug design. The two carboxylic acid groups can act as potent chelators for metal ions in enzyme active sites, form strong hydrogen bonds with receptor residues, and serve as attachment points for further derivatization to modulate pharmacokinetic properties.

Pyridine Carboxylic Acids as Enzyme Inhibitors

Pyridine carboxylic acid derivatives have been shown to inhibit a wide range of enzymes.[1] For example, they have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma.[1] The carboxylic acid moiety can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition.

Role as a Versatile Scaffold

The pyridine dicarboxylic acid core can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the selectivity and potency of the resulting compounds for different therapeutic applications. This concept of "scaffold hopping," where a known active scaffold is modified to create new drug candidates, is a powerful strategy in drug discovery.

Therapeutic Applications of Pyridine Derivatives

The versatility of the pyridine scaffold is reflected in the wide range of therapeutic areas where pyridine-containing drugs are found.

| Therapeutic Area | Example of Pyridine-Based Drug Class | Mechanism of Action (General) | Reference |

| Oncology | Kinase Inhibitors | Inhibition of protein kinases involved in cell signaling and proliferation. | [3] |

| Infectious Diseases | Antibacterials | Disruption of essential bacterial processes. | [2][4] |

| Cardiovascular Diseases | Calcium Channel Blockers | Modulation of calcium ion flow in cardiac and smooth muscle. | |

| Central Nervous System Disorders | Antidepressants | Modulation of neurotransmitter levels in the brain. | [1] |

| Gastrointestinal Disorders | Proton Pump Inhibitors (as intermediates) | Irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. | [6] |

Table 1: Examples of therapeutic areas for pyridine-based drugs.

Experimental Protocols

The following protocols provide generalized procedures for the synthesis and evaluation of pyridine carboxylic acid derivatives.

Protocol 1: General Procedure for the Synthesis of a Pyridine Dicarboxylic Acid Derivative via Hantzsch-type Reaction and Subsequent Oxidation

Materials:

-

Appropriate aldehyde

-

Ethyl acetoacetate (or other β-ketoester)

-

Ammonium hydroxide

-

Ethanol

-

Nitric acid (or other oxidizing agent)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.

-

Add ammonium hydroxide and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

To the crude dihydropyridine, add a suitable oxidizing agent (e.g., nitric acid) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyridine dicarboxylic acid ester.

-

The ester can be hydrolyzed to the dicarboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH).

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compounds (pyridine derivatives) dissolved in DMSO

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

The pyridine scaffold, particularly when functionalized with carboxylic acids, continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to engage in a wide range of intermolecular interactions, coupled with its favorable physicochemical properties, ensures its continued prominence in the development of new therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyridine derivatives, as well as the application of computational methods to guide the design of next-generation pyridine-based drugs with improved potency, selectivity, and safety profiles.

References

-

Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1418-1433. [Link]

- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

ResearchGate. (n.d.). Reduction of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl... [Link]

-

Saeed, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16023. [Link]

-

Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 13(1), 16603. [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16023. [Link]

-

ResearchGate. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. [Link]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Alam, M. J., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4933. [Link]

-

NIPER. (n.d.). Scaffold Hopping in Drug Discovery. [Link]

-

MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,... [Link]

-

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

The Architecture of Matter: A Technical Guide to the Crystal Structure of Pyridine-Based Dicarboxylic Acids

Abstract

Pyridine-based dicarboxylic acids represent a cornerstone in the field of crystal engineering and drug development. Their rigid, nitrogen-containing aromatic core, combined with the versatile hydrogen-bonding capabilities of their carboxylic acid functionalities, allows for the rational design and construction of a diverse array of supramolecular architectures. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the crystal structure of these compounds. We will explore the influence of isomerism, the hierarchy of intermolecular interactions, and the practical aspects of synthesis and characterization, offering a blend of theoretical insights and field-proven experimental protocols.

Introduction: The Significance of Pyridine-Based Dicarboxylic Acids in Supramolecular Chemistry

The precise control of molecular arrangement in the solid state is a fundamental goal of crystal engineering. Pyridine-based dicarboxylic acids have emerged as exceptionally versatile building blocks in this endeavor. The presence of a Lewis basic nitrogen atom within the aromatic ring and two acidic carboxylic acid groups provides a rich tapestry of potential intermolecular interactions. This inherent functionality allows for the formation of robust and predictable non-covalent bonds, primarily hydrogen bonds, which act as the "glue" in constructing intricate crystal lattices.

The ability to systematically modify the position of the carboxylic acid groups on the pyridine ring (isomerism) provides a powerful tool for fine-tuning the geometry and directionality of these interactions, leading to a wide range of crystalline solids, including polymorphs, co-crystals, and metal-organic frameworks (MOFs).[1] These structures are not merely of academic interest; they have significant practical implications in fields such as pharmaceuticals, where the crystalline form of an active pharmaceutical ingredient (API) can profoundly impact its solubility, bioavailability, and stability.[2][3][4][5][6][7]

This guide will delve into the core principles that dictate the crystal packing of pyridine-based dicarboxylic acids, providing a foundational understanding for the rational design of novel crystalline materials with tailored properties.

The Influence of Isomerism on Crystal Packing

The positional isomerism of the two carboxylic acid groups on the pyridine ring is a critical determinant of the resulting crystal structure. Each isomer presents a unique geometric arrangement of hydrogen bond donors and acceptors, leading to distinct supramolecular synthons and overall packing motifs.

There are six structural isomers of pyridinedicarboxylic acid:

-

Lutidinic acid (2,4-pyridinedicarboxylic acid)[10][11][12][13]

-

Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)[7][14][15][16]

-

Dipicolinic acid (2,6-pyridinedicarboxylic acid)

-

Cinchomeronic acid (3,4-pyridinedicarboxylic acid)[17][18][19]

-

Dinicotinic acid (3,5-pyridinedicarboxylic acid)[20][21][22][23]

The spatial relationship between the nitrogen atom and the two carboxyl groups in these isomers directly influences their ability to form intramolecular versus intermolecular hydrogen bonds, as well as their propensity to coordinate with metal ions. For instance, the proximity of the carboxylic acid groups in quinolinic acid (2,3-) and dipicolinic acid (2,6-) can lead to chelation with metal centers, a feature less common in the more spatially separated isomers like dinicotinic acid (3,5-).

| Isomer | Systematic Name | CAS Number | Key Structural Features & Common Packing Motifs |

| Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 | Adjacent carboxyl groups can lead to intramolecular hydrogen bonding or chelation. Often forms zwitterionic structures.[14] |

| Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 | Asymmetric arrangement of functional groups. Can act as a versatile linker in coordination polymers.[10] |

| Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 | Carboxyl groups are on opposite sides of the nitrogen, facilitating extended network structures.[14] |

| Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 | Symmetric arrangement with carboxyl groups flanking the nitrogen. Prone to forming hydrates and various polymorphs. |

| Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 | Asymmetric arrangement leading to complex hydrogen bonding networks. |

| Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 | Symmetric arrangement with carboxyl groups meta to the nitrogen, often used in MOF synthesis.[23] |

This table summarizes the common isomers of pyridinedicarboxylic acid and their key structural characteristics.

The Hierarchy of Supramolecular Synthons: Predicting Crystal Architectures

The assembly of pyridine-based dicarboxylic acids in the solid state is governed by a hierarchy of non-covalent interactions, with hydrogen bonds being the most influential. A "supramolecular synthon" is a structural unit within a crystal in which molecules are held together by these non-covalent interactions. Understanding the most probable synthons is key to predicting and engineering crystal structures.[2]

The Dominant Carboxylic Acid-Pyridine Heterosynthon

In the vast majority of cases, the most robust and predictable supramolecular synthon formed is the carboxylic acid-pyridine heterosynthon .[14][24] This involves a hydrogen bond between the acidic proton of a carboxylic acid group and the lone pair of electrons on the pyridine nitrogen atom. This interaction is highly favored due to the complementary acidic and basic nature of the two functional groups. A Cambridge Structural Database (CSD) analysis has shown that this heterosynthon occurs in approximately 98% of co-crystals where competing hydrogen bond donors and acceptors are absent.[24]

Competition and Coexistence of Synthons

While the carboxylic acid-pyridine heterosynthon is dominant, other synthons can and do form, leading to polymorphism and structural diversity. The most common competing synthon is the carboxylic acid homodimer , where two carboxylic acid groups from adjacent molecules form a pair of hydrogen bonds.

The outcome of this competition—whether a heterosynthon or a homosynthon is formed—can be influenced by several factors:

-

Steric Hindrance: Bulky substituents near the pyridine nitrogen or the carboxylic acid groups can disfavor one synthon over another.

-

Solvent Effects: The solvent used for crystallization can play a crucial role, with polar solvents sometimes favoring the formation of salt-like structures.

-

pKa Difference (ΔpKa): The difference in the acidity of the carboxylic acid and the basicity of the pyridine nitrogen can determine whether a neutral co-crystal (hydrogen bond) or a molecular salt (proton transfer) is formed. A general rule of thumb is that for a ΔpKa (pKa of the protonated pyridine - pKa of the carboxylic acid) greater than 3, proton transfer is likely to occur, resulting in a salt.[25]

Caption: Key supramolecular synthons and factors influencing their formation.

Experimental Protocols for Synthesis and Crystallization

The successful isolation of high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of crystallization method depends on the specific pyridine-dicarboxylic acid and any co-formers or metal salts being used.

Synthesis of Pyridine-Dicarboxylic Acid Co-crystals (Room Temperature Evaporation)

This method is suitable for the formation of co-crystals between a pyridine-dicarboxylic acid and a neutral co-former.

Step-by-Step Methodology:

-

Dissolution: In separate vials, dissolve stoichiometric amounts of the pyridine-dicarboxylic acid and the co-former in a suitable solvent or solvent mixture (e.g., ethanol, methanol, water, or a mixture thereof) with gentle heating and stirring if necessary.[2]

-

Mixing: Combine the two solutions and stir for a short period to ensure homogeneity.

-

Crystallization: Cover the vial with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent at room temperature.[26]

-

Isolation: Once crystals of a suitable size have formed (this can take from a few hours to several days), carefully decant the mother liquor.

-

Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of nitrogen.

Synthesis of Metal-Organic Frameworks (Solvothermal Method)

This method is commonly used to synthesize coordination polymers and MOFs, where the pyridine-dicarboxylic acid acts as an organic linker.

Step-by-Step Methodology:

-

Precursor Solution: In a Teflon-lined stainless steel autoclave, dissolve the pyridine-dicarboxylic acid linker and a metal salt (e.g., zinc acetate, copper nitrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[21][27][28]

-

Sealing: Securely seal the autoclave.

-

Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a set period (usually 24 to 72 hours).[21][28]

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Isolation and Washing: Collect the crystalline product by filtration and wash it several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.[28]

-

Activation: To remove the solvent molecules from the pores of the MOF, the crystals are often solvent-exchanged with a more volatile solvent (e.g., ethanol or methanol) and then heated under vacuum.[29][21]

Caption: Generalized workflows for co-crystal and MOF synthesis.

Key Characterization Techniques

A combination of analytical techniques is essential to unequivocally determine the crystal structure and confirm the identity and purity of the synthesized materials.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[3][20][25][26][30][31][32] A single crystal of suitable size and quality is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine:

-

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.[25]

-

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.[32]

-

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

-

Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric information about the molecule and its conformation.

-

Intermolecular Interactions: The distances and angles of hydrogen bonds and other non-covalent interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline (powder) samples.[1][24][33][34] It is particularly useful for:

-

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline phases present in a sample.[1][24][33]

-

Purity Analysis: Detecting the presence of crystalline impurities.

-

Polymorph Screening: Distinguishing between different crystalline forms of the same compound.[1]

-

Lattice Parameter Refinement: Obtaining accurate unit cell dimensions.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrational modes of functional groups and is particularly useful for studying hydrogen bonding. The formation of a carboxylic acid-pyridine hydrogen bond results in characteristic shifts in the O-H and C=O stretching frequencies of the carboxylic acid and the ring vibrations of the pyridine.[2][4][35][36][37]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the pyridine-dicarboxylic acid and any co-formers in solution. In the solid state, solid-state NMR (ssNMR) can provide information about the local environment of atoms and can be used to distinguish between different polymorphs. The chemical shifts of the protons on the pyridine ring and the carboxylic acid protons are sensitive to their electronic environment and hydrogen bonding.[5][30][31][38]

| Technique | Information Obtained | Application in Pyridine-Dicarboxylic Acid Crystal Structure Analysis |

| Single-Crystal XRD | 3D atomic arrangement, bond lengths/angles, space group, intermolecular interactions | Definitive structure determination of new co-crystals, polymorphs, and MOFs.[3][20][25][26][30][31][32] |

| Powder XRD | Phase identification, purity, lattice parameters, crystallinity | Routine characterization of bulk samples, polymorph screening, quality control.[1][24][33][34] |

| FTIR Spectroscopy | Vibrational modes of functional groups | Probing hydrogen bond formation (O-H···N and O-H···O), distinguishing between co-crystals and salts.[2][4][35][36][37] |

| NMR Spectroscopy | Molecular structure, chemical environment of nuclei | Confirmation of starting material identity, analysis of solution-state interactions, characterization of solid-state forms (ssNMR).[5][30][31][38] |

This table provides a summary of the key characterization techniques and their applications.

Applications in Drug Development and Materials Science

The ability to control the crystal structure of pyridine-based dicarboxylic acids and their derivatives has led to significant applications in both the pharmaceutical and materials science sectors.

Pharmaceutical Co-crystals

In the pharmaceutical industry, co-crystallization is a well-established strategy for improving the physicochemical properties of APIs.[2][3][4][5][6][7] By forming co-crystals of an API with a pyridine-dicarboxylic acid, it is possible to:

-

Enhance Solubility and Dissolution Rate: This can lead to improved bioavailability of poorly soluble drugs.[4][6][7]

-

Improve Stability: Co-crystals can exhibit greater stability towards heat, humidity, and light compared to the pure API.

-

Modify Mechanical Properties: This can improve the tabletability and processability of the drug substance.

Metal-Organic Frameworks (MOFs)

Pyridine-dicarboxylic acids are excellent organic linkers for the construction of MOFs due to their rigidity and multiple coordination sites.[20] These highly porous materials have a wide range of potential applications, including:

-

Gas Storage and Separation: The tunable pore size and chemistry of MOFs make them promising materials for storing gases like hydrogen and methane, and for separating gas mixtures.

-

Catalysis: The metal centers and organic linkers can both serve as active sites for a variety of chemical reactions.[17]

-

Sensing: The interaction of guest molecules with the MOF framework can lead to changes in its physical properties (e.g., fluorescence), which can be exploited for chemical sensing.

Conclusion and Future Outlook

Pyridine-based dicarboxylic acids are a remarkably versatile class of compounds that continue to be of immense interest to researchers in crystal engineering, materials science, and pharmaceutical development. A thorough understanding of the interplay between isomerism and the hierarchy of supramolecular synthons is paramount for the rational design of novel crystalline materials with desired properties. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the synthesis and analysis of these fascinating structures.

Future research in this area will likely focus on the development of more complex multi-component systems, the use of computational methods to predict crystal structures with greater accuracy, and the exploration of novel applications for these materials in areas such as targeted drug delivery and advanced functional materials. The principles discussed herein will undoubtedly continue to guide the design and discovery of the next generation of pyridine-based crystalline solids.

References

- Ito, K., Kashino, S., & Haisa, M. (1976). Topochemical studies. VI. The crystal and molecular structure of 2,5-pyridinedicarboxylic acid–N,N-dimethylformamide monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(2), 511-515.

- The Influence of Isomerism on Crystallization in Aluminum Pyridinedicarboxylate Coordin

- MacGillivray, L. R., & Atwood, J. L. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(11), 4019-4022.

- Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. (2024). Crystal Growth & Design.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- XRPD Analysis: Powder X-Ray Diffraction Service. (n.d.). The Solubility Company.

- Synthesis, Crystal Structure, and Properties of a Cu Complex With 3,5-Pyridinedicarboxylic Acid and IMZ. (2016). Taylor & Francis Online.

- X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.

- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (n.d.). UMT JOURNAL.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB.

- Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(12), 2445-2454.

- Single crystal X-ray diffraction. (n.d.). Fiveable.

- Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing.

- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.

- Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. (n.d.). PMC.

- Molecular Recognition via Hydrogen Bonding in Supramolecular Complexes: A Fourier Transform Infrared Spectroscopy Study. (2018). MDPI.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022).

- Copper(II)

- Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. (2012). PubMed.

- 3,4-Pyridinedicarboxylic acid. (n.d.). NIST WebBook.

- Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applic

- Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids. (n.d.). Benchchem.

- Pyridinedicarboxylic acid. (n.d.). Wikipedia.

- 2,3-pyridinedicarboxylic acid. (n.d.). Stenutz.

- 3,5-pyridinedicarboxylic acid. (n.d.). Stenutz.

- Overview of Powder X-ray Diffraction (PXRD). (2025).

- Dinicotinic acid. (n.d.). Wikipedia.

- Cocrystal Applications in Drug Delivery. (2020). Semantic Scholar.

- Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applic

- Applications of Co-Crystals in Pharmaceutical Drugs. (2018).

- Single Crystal XRD: Data Acquisition and Structure Solving. (2017).

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv

- 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids. (n.d.).

- IR Spectroscopy of Hydrocarbons. (n.d.). Unknown Source.

- 3,4-Pyridinedicarboxylic Acid, 97%. (n.d.). Ottokemi.

- X-Ray powder diffraction. (n.d.). EBSCO.

- 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 2,5-Pyridinedicarboxylic acid. (n.d.). NIST WebBook.

- 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493. (n.d.). PubChem.

- 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,4-Pyridinedicarboxylic Acid = 98.0 499-80-9. (n.d.). Sigma-Aldrich.

- 3,4-Pyridinedicarboxylic acid | 490-11-9. (n.d.). ChemicalBook.

- 2,4-Pyridinedicarboxylic Acid (hydr

- 2,3-Pyridinedicarboxylic acid 99 89-00-9. (n.d.). Sigma-Aldrich.

- 2,3-Pyridinedicarboxylic acid, | P63204-100G | SIGMA-ALDRICH | SLS Ireland. (n.d.). SLS Ireland.

- 3,4-Pyridinedicarboxylic acid, 97%. (n.d.). Ottokemi.

- 2,3-Pyridinedicarboxylic anhydride. (n.d.). NIST WebBook.

- 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365. (n.d.). PubChem.

- 1H NMR chemical shift ppm table. (n.d.). Unknown Source.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Pyridinedicarboxylic acid | SIELC Technologies [sielc.com]

- 8. 2,3-pyridinedicarboxylic acid [stenutz.eu]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]

- 16. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]

- 18. 3,4-Pyridinedicarboxylic Acid | 490-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. 3,4-Pyridinedicarboxylic acid, 97% 490-11-9 India [ottokemi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3,5-pyridinedicarboxylic acid [stenutz.eu]

- 23. Dinicotinic acid - Wikipedia [en.wikipedia.org]

- 24. X-Ray powder diffraction | Science | Research Starters | EBSCO Research [ebsco.com]

- 25. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 26. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 27. resources.rigaku.com [resources.rigaku.com]

- 28. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum [chemicalbook.com]

- 29. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 30. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 31. fiveable.me [fiveable.me]

- 32. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. thesolubilitycompany.com [thesolubilitycompany.com]

- 34. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 35. mdpi.com [mdpi.com]

- 36. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. uobabylon.edu.iq [uobabylon.edu.iq]

- 38. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

Advanced Safety, Handling, and Experimental Protocols for 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Executive Summary & Physicochemical Profiling

In advanced drug discovery and materials science (such as Metal-Organic Frameworks), highly functionalized N-heterocycles are indispensable building blocks. 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid (MDL: MFCD19103535) is a prime example of such a versatile intermediate.

To handle this compound safely and effectively, one must first understand its mechanistic behavior. The molecule features a pyridine core with a hydroxyl group at the C2 position, a methyl group at C4, and dicarboxylic acids at C3 and C5. The C2-hydroxyl group induces a tautomeric equilibrium with its 2-pyridone form. This structural duality makes it an exceptional hydrogen bond donor/acceptor, driving its utility in 1 [1]. However, this exact reactivity profile dictates its stringent handling requirements.

Hazard Identification & Mechanistic Causality

As scientists, we do not merely memorize Safety Data Sheets (SDS); we analyze the causality behind the hazards. Based on the structural analogs of 2-hydroxypyridines and pyridine-dicarboxylic acids, this compound is classified under specific GHS hazard categories for clear mechanistic reasons:

-

Skin Irritation (Category 2, H315) & Serious Eye Irritation (Category 2, H319): This is not a generic warning. The dicarboxylic acid moieties possess highly labile protons. Upon contact with the moisture of the stratum corneum or the aqueous humor of the eye, these groups act as rapid proton donors, causing localized, acute pH drops that disrupt cellular membranes 2 [2].

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): The compound typically presents as a fine crystalline powder. Inhalation of this dust leads to micro-abrasions and localized acidification in the respiratory tract mucosa, triggering severe respiratory irritation3 [3].

Fig 1: Mechanistic pathway linking molecular structure to reactivity and biological hazards.

Self-Validating Handling Protocols

A protocol is only robust if each step inherently verifies the success of the previous one. Below is the self-validating workflow for the transfer and weighing of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid.

Step-by-Step Weighing & Transfer Workflow

-

Environmental Verification: Ensure the fume hood sash is at the operational mark. Validation: The digital airflow monitor must read ≥ 100 fpm.

-

PPE Donning: Equip standard laboratory PPE, including EN 374 compliant nitrile gloves and chemical splash goggles.

-

Static Discharge (Critical): Highly functionalized pyridines are prone to holding static charge, which can cause the powder to aerosolize unexpectedly. Use an anti-static zero-stat gun on the weighing boat and spatula. Validation: The powder does not "jump" or cling to the spatula upon approach.

-

Transfer: Slowly transfer the solid using a non-sparking spatula to prevent micro-frictions that could ignite aerosolized dust.

-

Decontamination: Wipe down the analytical balance and surrounding area with a slightly alkaline damp wipe (e.g., 0.1M Sodium Bicarbonate) to neutralize invisible micro-spills, followed by a DI water wipe. Validation: A pH paper swipe of the cleaned area reads neutral (pH 7).

Fig 2: Self-validating workflow for the safe transfer and weighing of functionalized pyridines.

Storage, Stability & Environmental Control

To maintain the integrity of the dicarboxylic acids and prevent oxidative degradation of the electron-rich pyridone core, strict environmental controls are required.

-

Solid State Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials (strong oxidizing agents, strong bases). Keep containers tightly sealed to prevent moisture ingress.

-

Solution State Storage: When preparing stock solutions for biological assays or synthesis (e.g., dissolved in DMSO), thermal degradation becomes a risk. Solutions should be aliquoted and stored at -80°C for up to 6 months , or -20°C for up to 1 month 4 [4].

Spill Management & Decontamination

In the event of an accidental release, the response must be chemically logical to prevent the exacerbation of the hazard 5 [5].

-

Isolation: Immediately evacuate personnel from the immediate vicinity and maximize local exhaust ventilation.

-

Dry Spill Containment: Do NOT apply water initially, as this will dissolve the compound, lower the local pH, and spread the acidic hazard. Instead, use a HEPA-filtered vacuum or carefully sweep the powder using non-sparking tools into a sealed plastic container.

-

Wet Spill / Residual Decontamination: If the compound is already dissolved or to clean the residue of a dry spill, apply a weak solid base (e.g., Sodium Carbonate or Calcium Carbonate) to the area to neutralize the dicarboxylic acids. Once bubbling (CO2 release) ceases, absorb the neutralized liquid with an inert material (like vermiculite) and transfer it to a hazardous waste receptacle.

Quantitative Data Summary

| Parameter | Value / Description |

| Molecular Formula | C8H7NO5 |

| Molecular Weight | 197.15 g/mol |

| MDL Number | MFCD19103535 |

| Primary GHS Hazards | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |

| Required PPE | EN 374 Nitrile Gloves, Chemical Goggles, FFP2/N95 Respirator (if outside hood) |

| Solid Storage Temp | Room Temperature to 4°C (Desiccated) |

| Solution Storage Temp | -20°C (1 month) to -80°C (6 months) |

| Spill Neutralizer | Sodium Bicarbonate / Sodium Carbonate |

References

-

LabNovo. 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid Chemical Properties & Synthesis. Retrieved from:[Link]

Sources

Synthesis of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid protocol

An Application Note and Detailed Protocol for the Synthesis of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydroxy-4-methylpyridine-3,5-dicarboxylic acid, a valuable heterocyclic compound with applications as a chelating agent and a key building block in the development of novel pharmaceutical agents. The protocol herein is based on a modified Hantzsch pyridine synthesis, followed by alkaline hydrolysis. This application note details the underlying chemical principles, a step-by-step experimental procedure, and methods for the characterization of the final product.

Introduction